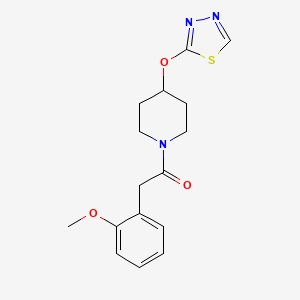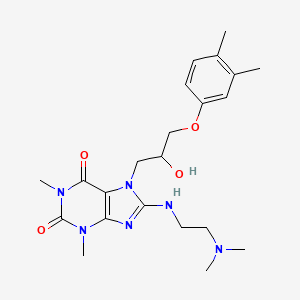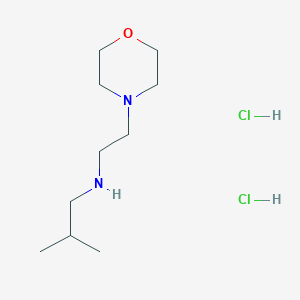
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive impairments associated with various neurological disorders. It is a potent and selective inhibitor of the phosphodiesterase 4D (PDE4D) enzyme, which plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain.
Mecanismo De Acción
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one works by inhibiting the PDE4D enzyme, which is responsible for breaking down cAMP in the brain. By inhibiting PDE4D, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one increases the levels of cAMP, which in turn activates a signaling pathway that promotes the growth and survival of neurons in the brain. This signaling pathway also plays a key role in regulating cognitive function and memory.
Biochemical and Physiological Effects:
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has been shown to have several biochemical and physiological effects in preclinical studies. It increases the levels of cAMP in the brain, which activates a signaling pathway that promotes the growth and survival of neurons. 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. In addition, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one is its selectivity for the PDE4D enzyme, which reduces the risk of off-target effects. 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has also been shown to have good oral bioavailability and to penetrate the blood-brain barrier, which makes it an attractive drug candidate for the treatment of neurological disorders. One limitation of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the development of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one. One direction is to further investigate its potential for the treatment of cognitive impairments associated with neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential for the treatment of other neurological disorders, such as depression and anxiety. Finally, future studies could focus on optimizing the dosing and formulation of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one to improve its pharmacokinetic properties and clinical efficacy.
Métodos De Síntesis
The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one involves a series of chemical reactions starting from readily available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved by reacting 4-(2-methoxyphenyl)-2-nitrobut-2-ene with piperidine in the presence of a palladium catalyst. The resulting nitro compound is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then coupled with 4-(2-chloroethoxy)thiadiazole in the presence of a base to give the final product, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one.
Aplicaciones Científicas De Investigación
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has been extensively studied in preclinical models of cognitive impairment associated with various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has been shown to improve cognitive function and memory by increasing the levels of cAMP in the brain. 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has also been shown to have neuroprotective effects and to promote the growth and survival of neurons in the brain.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-21-14-5-3-2-4-12(14)10-15(20)19-8-6-13(7-9-19)22-16-18-17-11-23-16/h2-5,11,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCQWAFPRDICTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2791352.png)

![7-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2791357.png)



![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2791361.png)
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one](/img/structure/B2791363.png)
![(E)-N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2791365.png)


![N-(5-chloro-2-methylphenyl)-2-{[4-(3-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2791371.png)

![2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2791375.png)